5-(2-furyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(2-furyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a furan ring, a piperidine ring, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 5-(2-furyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of pyridine and pyrimidine derivatives . The reaction conditions often include the use of strong bases, such as potassium tert-butoxide, and solvents like tert-butanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(2-furyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s unique structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
5-(2-furyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound shares a similar core structure but lacks the furan and piperidine rings.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: This derivative includes a thieno ring instead of a furan ring and has shown potent antitumor activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(furan-2-yl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15-13-11(12-5-4-10-22-12)6-7-17-14(13)18-16(19-15)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9H2,(H,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNMWCNWOBDAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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